molecular formula C18H20FN3O3 B2935476 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide CAS No. 2034502-07-1

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide

Cat. No. B2935476
CAS RN: 2034502-07-1
M. Wt: 345.374
InChI Key: RSPCCAVYDXICEI-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide, also known as BAY 1895344, is a novel and potent inhibitor of the protein kinase Mps1. It has been shown to exhibit antitumor activity in preclinical models and is currently being investigated as a potential treatment for various types of cancer.

Scientific Research Applications

Targeting Cancer Pathways

Research has identified compounds similar to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide as potent inhibitors of cellular mesenchymal-epithelial transition factor (c-MET), closely linked to human malignancies. These compounds, featuring diverse scaffolds like quinazoline, pyridine, and tetrahydro-pyridothienopyrimidine headgroups, have demonstrated potent inhibitory activities against c-MET and high anticancer activity against various cancer cell lines in vitro. Molecular docking studies support their potential as c-MET RTK inhibitors for cancer therapy (Jiang et al., 2016).

Novel Tracers for Medical Imaging

Another study explored the radiosynthesis of a new radiobrominated ligand with high affinity for 5HT2-receptors, aiming to develop potential tracers for PET imaging. This compound, structurally related to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide, exhibited significant radiolabeling yield and specificity, highlighting its utility in enhancing imaging techniques for better diagnosis and monitoring of diseases (Terrière et al., 1997).

Directed Chemical Synthesis

In the realm of chemical synthesis, Rh(III)-catalyzed oxidative olefination has been applied to N-methoxybenzamides, showcasing a mild, practical, and high-yielding process. This technique leverages the N-O bond as an internal oxidant, demonstrating the versatile chemical manipulations possible with compounds like N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide and their derivatives for synthesizing complex molecules (Rakshit et al., 2011).

Antimicrobial and Antifungal Applications

Compounds structurally akin to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzamide have been synthesized and tested for their antimicrobial properties. A series of synthesized N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides displayed significant antibacterial and antifungal activities, suggesting potential for therapeutic applications against microbial diseases (Desai et al., 2013).

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-24-16-4-2-3-12(9-16)17(23)22-14-5-7-15(8-6-14)25-18-20-10-13(19)11-21-18/h2-4,9-11,14-15H,5-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPCCAVYDXICEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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